N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide
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Overview
Description
N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with key cellular processes. It may also act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes in microorganisms .
Comparison with Similar Compounds
N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide can be compared with other similar compounds, such as:
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride: This compound shares a similar core structure but has different substituents, leading to variations in its biological activities.
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds have a nitro group, which can significantly alter their chemical and biological properties.
(6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate: This compound has a different substituent pattern, affecting its reactivity and applications.
Properties
CAS No. |
59549-32-5 |
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Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide |
InChI |
InChI=1S/C12H11N3OS/c16-8-13-10-3-1-2-9(6-10)11-7-15-4-5-17-12(15)14-11/h1-6,8,11H,7H2,(H,13,16) |
InChI Key |
RGRFSVIHEDUYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC(=CC=C3)NC=O |
Origin of Product |
United States |
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